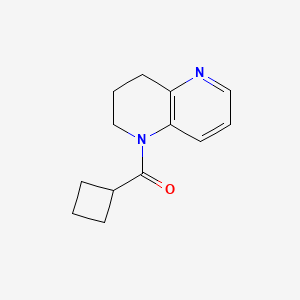

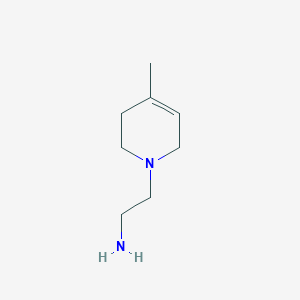

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

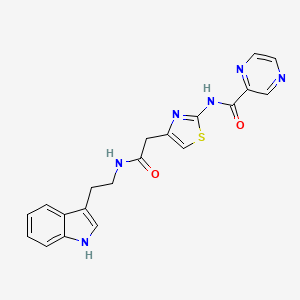

“2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1463-27-0 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 2-(4-methyl-3,6-dihydro-1(2H)-pyridinyl)ethanamine .

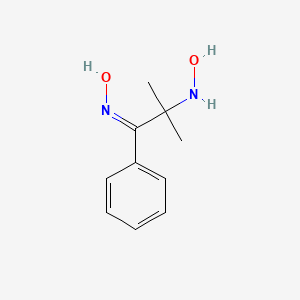

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, melting point, solubility, etc.

Scientific Research Applications

Neurotoxicity Studies

Amine N-methyltransferases in various species can N-methylate tetrahydropyridine compounds, producing neurotoxins. This process suggests a mechanism whereby lipophilic compounds entering the cell are converted to charged species that efflux less readily, potentially impacting brain health and disease research (Ansher, Cadet, Jakoby, & Baker, 1986).

Chemical Synthesis and Reactions

- Tetrahydropyridines, including variants of the compound , have been synthesized and studied for their potential in various chemical reactions. This includes studies on metalation reactions with dimethylzinc (Westerhausen et al., 2001) and investigations into the use of related compounds in nickel(II) complex-catalyzed ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).

Biochemical Research

Research into tetrahydropyridine derivatives has provided insights into various biochemical processes. For instance, studies on the synthesis of tetrahydropyridines from Morita–Baylis–Hillman acetates of α,β‐Unsaturated Aldehydes have revealed interesting biological activities, contributing to the understanding of complex biochemical reactions (Kim, Kim, Moon, & Kim, 2016).

Medicinal Chemistry

In medicinal chemistry, research has been conducted on the synthesis of tetrahydropyridine derivatives and their potential as anticancer agents, highlighting the versatile applications of this compound in drug discovery and pharmaceutical research (Redda & Gangapuram, 2007).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H227, H302, H312, H314, H332, and H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.

Mode of Action

The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain . The downstream effects include the production of free radicals, leading to oxidative stress . This oxidative stress can cause further damage to the neurons and contribute to neurological disorders such as Parkinson’s disease .

Result of Action

The result of the compound’s action is the damage to the dopaminergic neurons in the striatum and substantia nigra . This damage can lead to symptoms associated with neurological disorders such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

It is known that many tetrahydropyridine (THP)-containing compounds, which include this compound, have been found to possess biologically active properties . These compounds have been synthesized by the inspiration of known bioactive natural products .

Molecular Mechanism

It is known that many THP-containing compounds have been found to possess biologically active properties

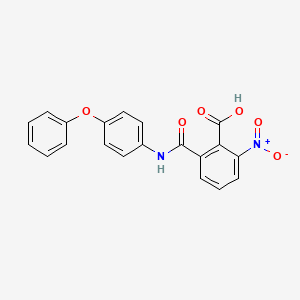

Properties

IUPAC Name |

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDMWNUZXZQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)

![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)